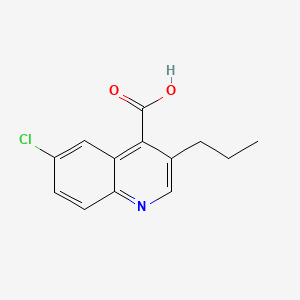![molecular formula C11H17Cl2N3O B13553449 (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B13553449.png)
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[321]octan-3-ol dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring and an azabicyclo[321]octane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Azabicyclo[3.2.1]octane Core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the azabicyclo[3.2.1]octane core.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the azabicyclo[3.2.1]octane intermediate.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, typically using reagents such as osmium tetroxide or potassium permanganate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted pyrimidine derivatives.
科学研究应用
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery for treating neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism of action of (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition.
相似化合物的比较
Similar Compounds
Cyproheptadine: A compound with a similar bicyclic structure but different functional groups.
Icaritin: A natural product with a similar pyrimidine ring but different core structure.
Indirubin: A compound with a similar pyrimidine ring but different overall structure.
Uniqueness
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is unique due to its specific combination of the azabicyclo[3.2.1]octane core and pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C11H17Cl2N3O |
|---|---|
分子量 |
278.18 g/mol |
IUPAC 名称 |
(1R,5S)-3-pyrimidin-5-yl-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(8-5-12-7-13-6-8)3-9-1-2-10(4-11)14-9;;/h5-7,9-10,14-15H,1-4H2;2*1H/t9-,10+,11?;; |
InChI 键 |
KYGRCOQOSMLKGN-WHHWYQSHSA-N |
手性 SMILES |
C1C[C@H]2CC(C[C@@H]1N2)(C3=CN=CN=C3)O.Cl.Cl |
规范 SMILES |
C1CC2CC(CC1N2)(C3=CN=CN=C3)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


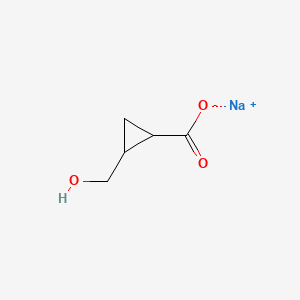

![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)

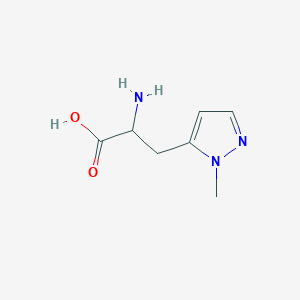

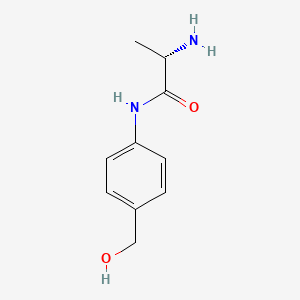
![3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13553410.png)
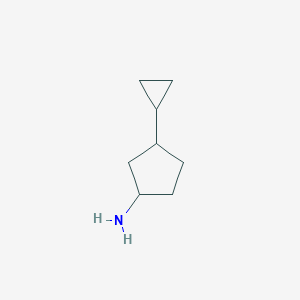

![rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553421.png)
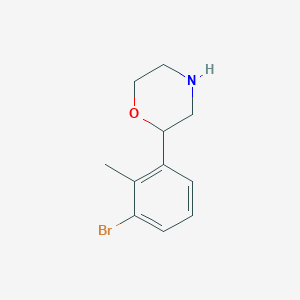
![1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13553438.png)
